3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one
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Overview
Description
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone under acidic or basic conditions to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the naphthyridine ring to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one depends on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
Quinolines: Another class of heterocyclic compounds with similar structures.
Isoquinolines: Similar to quinolines but with a different arrangement of nitrogen atoms.
Uniqueness
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
3,4,8,8a-tetrahydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5,8-9H,3-4H2,(H,10,11) |
InChI Key |
CUFFSSUSGJTRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1=CC=CN2 |
Origin of Product |
United States |
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